2-(Cyclopropylmethoxy)pyridine-4-carbothioamide
Overview
Description
2-(Cyclopropylmethoxy)pyridine-4-carbothioamide is a chemical compound with the molecular formula C10H12N2OS and a molecular weight of 208.28 g/mol. This compound is used in various scientific experiments and has applications in different fields such as chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 2-(Cyclopropylmethoxy)pyridine-4-carbothioamide involves several steps. One common synthetic route includes the reaction of pyridine-4-carbothioamide with cyclopropylmethanol under specific reaction conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.
Chemical Reactions Analysis
2-(Cyclopropylmethoxy)pyridine-4-carbothioamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different derivatives, depending on the reagents and conditions used.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(Cyclopropylmethoxy)pyridine-4-carbothioamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethoxy)pyridine-4-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(Cyclopropylmethoxy)pyridine-4-carbothioamide can be compared with other similar compounds, such as:
2-(Cyclopropylmethoxy)pyridine-4-carboxamide: This compound has a similar structure but with a carboxamide group instead of a carbothioamide group.
2-(Cyclopropylmethoxy)pyridine-4-carboxylic acid: This compound features a carboxylic acid group, offering different chemical properties and reactivity.
2-(Cyclopropylmethoxy)pyridine-4-carboxaldehyde: This compound contains an aldehyde group, which significantly alters its chemical behavior compared to the carbothioamide derivative.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, making it suitable for particular applications in research and industry.
Properties
IUPAC Name |
2-(cyclopropylmethoxy)pyridine-4-carbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c11-10(14)8-3-4-12-9(5-8)13-6-7-1-2-7/h3-5,7H,1-2,6H2,(H2,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGSPSNQKWDXEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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